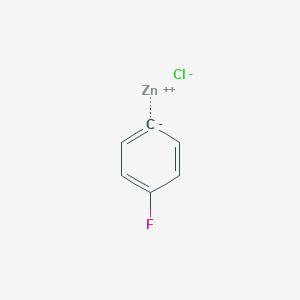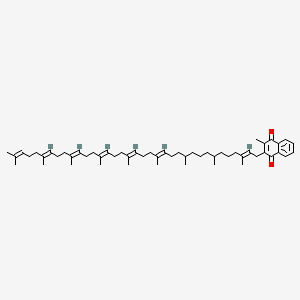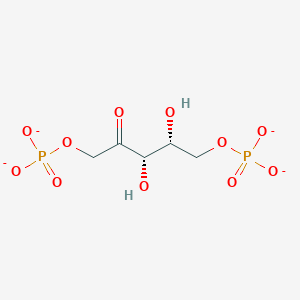
D-xylulose 1,5-bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-xylulose 1,5-bisphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-xylulose 1,5-bisphosphate; major microspecies at pH 7.3. It is a conjugate base of a D-xylulose 1,5-bisphosphate.
Applications De Recherche Scientifique
Inhibition of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase
D-xylulose 1,5-bisphosphate is a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), an enzyme crucial in the photosynthetic process. Research shows that D-xylulose 1,5-bisphosphate inhibits Rubisco by binding at its active site, affecting both carboxylase and oxygenase activities (McCurry & Tolbert, 1977).
Interaction with Ribulose 1,5-Bisphosphate Carboxylase
Studies have identified that D-xylulose 1,5-bisphosphate is synthesized from ribulose 1,5-bisphosphate by Rubisco, especially at pH levels below 8.0. It binds tightly to the decarbamylated sites of Rubisco, impacting its enzymatic activity (Zhu & Jensen, 1991).
Structural Basis for Enzyme Inhibition
Research on the structural interactions of D-xylulose 1,5-bisphosphate with Rubisco, using x-ray crystallography, reveals the mechanisms of enzyme inhibition. These studies show that the inhibitors induce structural changes in Rubisco, leading to the release of activator molecules from the active site (Taylor, Fothergill, & Andersson, 1996).
Effects on Ribulose 1,5-bisphosphate Degradation
D-xylulose 1,5-bisphosphate arises from the non-enzymic epimerization of ribulose 1,5-bisphosphate and acts as an inhibitor, simulating substrate inhibition of Rubisco. This finding underscores the importance of substrate stability in enzymatic reactions (Paech, Pierce, McCurry, & Tolbert, 1978).
Role in Rubisco's Effector-Induced Inactivation
Studies have shown that D-xylulose 1,5-bisphosphate can form a binary complex with Rubisco, leading to the closure of critical loops of the protein without essential cofactors at the active site. This contributes to the complete inhibition of catalysis in certain species (Newman & Gutteridge, 1994).
Propriétés
Nom du produit |
D-xylulose 1,5-bisphosphate |
|---|---|
Formule moléculaire |
C5H8O11P2-4 |
Poids moléculaire |
306.06 g/mol |
Nom IUPAC |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5+/m1/s1 |
Clé InChI |
YAHZABJORDUQGO-WUJLRWPWSA-J |
SMILES isomérique |
C([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
SMILES canonique |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)

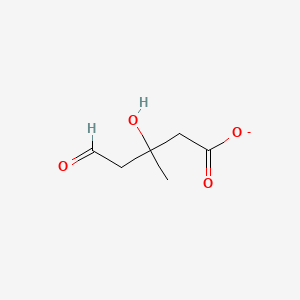
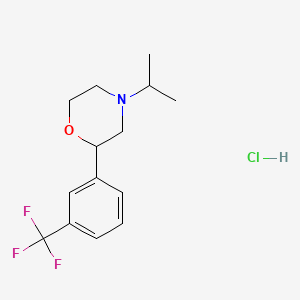
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)

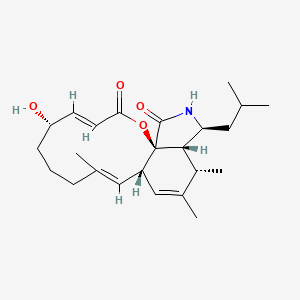
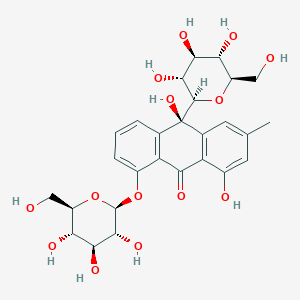
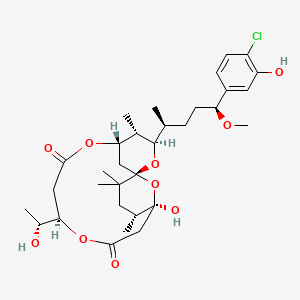
![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)
